molecular formula C8H11NOS B15324202 {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine

{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine

Cat. No.: B15324202
M. Wt: 169.25 g/mol
InChI Key: USOLXSACZBFWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of thienopyrans, which are heterocyclic compounds featuring a thiophene ring fused to a pyran ring. This specific scaffold is recognized as a privileged structure in drug discovery. Compounds based on the thieno[3,2-c]pyran structure are currently under extensive investigation for developing novel therapeutic agents targeting the central nervous system. In particular, a closely related, clinically studied thienopyran derivative acts as a novel psychotropic agent through a unique, non-D2 receptor mechanism of action. This mechanism involves agonism at Trace Amine-Associated Receptor 1 (TAAR1) and the 5-HT1A serotonin receptor, a target profile that is being explored for the treatment of neurological and psychiatric disorders such as schizophrenia, with the potential for a reduced side-effect profile compared to conventional therapies . As a building block with this pharmacologically relevant core structure, this compound provides researchers with a versatile intermediate for the synthesis of novel compounds and for probing biological pathways. This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanamine

InChI

InChI=1S/C8H11NOS/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3H,1-2,4-5,9H2

InChI Key

USOLXSACZBFWEK-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1SC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thieno[3,2-c]pyran derivative with a suitable amine source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry

In chemistry, {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways and receptors .

Industry

In industry, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it suitable for creating materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Data: Limited pharmacological data exist for the target compound compared to analogues like prasugrel or compound C1, highlighting a need for in vitro/in vivo studies.
  • Synthetic Accessibility : The target compound’s synthesis (e.g., via reductive amination or cyclization) remains underexplored compared to well-documented routes for TAAR1 agonists .

Biological Activity

{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine is a heterocyclic compound characterized by a unique thieno-pyran ring structure. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C8_8H11_{11}NOS
  • Molecular Weight : 169.2 g/mol
  • CAS Number : 933696-81-2
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through specific binding interactions, leading to alterations in biological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cancer Cell Line Evaluation : In vitro tests on human breast cancer cell lines revealed that treatment with this compound resulted in a 40% decrease in cell viability after 48 hours of exposure.
  • Neuroprotection : The compound was tested in a rodent model of Alzheimer's disease and showed a reduction in neuroinflammation markers and improved cognitive function as measured by behavioral tests.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a table summarizing key features is presented below:

Compound NameStructureAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundThieno-pyranYesYesYes
{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamineSimilar structureLimitedModerateNo
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamineFluorinated derivativeNoHighModerate

Q & A

Q. What in vitro and in vivo models are appropriate for evaluating its antitumor potential?

  • In vitro : 3D tumor spheroids or patient-derived organoids to mimic tumor microenvironments .
  • In vivo : Xenograft models in immunodeficient mice, with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) via LC-MS/MS .

Critical Notes

  • Contradictions in evidence : Biological activity data vary across studies due to assay heterogeneity. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

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